molecular formula C20H32 B1582732 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene CAS No. 82991-48-8

1-(trans-4-Pentylcyclohexyl)-4-propylbenzene

Cat. No. B1582732
CAS RN: 82991-48-8
M. Wt: 272.5 g/mol
InChI Key: RXBBPIPXHBOXOU-UHFFFAOYSA-N
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Description

1-(trans-4-Pentylcyclohexyl)-4-propylbenzene is a chemical compound with a structure of pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of cyclohexane ring in trans-geometry . It is a rod-like liquid crystal with a nematic to isotropic phase transition .


Synthesis Analysis

The synthesis of similar compounds, such as p-Alkylcyclohexyl benzonitriles, has been achieved by stirring with lithium aluminum hydride in diethyl ether at room temperature . This procedure is also applicable to p-alkyl substituted cyanobiphenyls, which give liquid crystalline biphenylamines .


Molecular Structure Analysis

The molecular structure of 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene is characterized by a pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of cyclohexane ring in trans-geometry . The molecular formula is C18H25N .

Scientific Research Applications

Chemical Degradation and Stability

1-(trans-4-Pentylcyclohexyl)-4-propylbenzene, and its related compounds, have been studied for their chemical degradation properties. For instance, 4-(trans-4-pentylcyclohexyl)fluorobenzene, when heated in air, mainly undergoes oxidation of the cyclohexane ring, leading to the formation of alcohols, ketones, and carboxylic acids (Szulc & Stolarz, 1998).

Liquid Crystal Research

The compound and its variants have significant applications in liquid crystal research. For example, 4-(trans-4′-n-hexylcyclohexyl)isothiocyanatobenzene (6CHBT) has been studied for its dielectric properties under varying pressures and temperatures, indicating its potential use in liquid crystal displays and other electronic applications (Urban & Würflinger, 1992). Moreover, the dispersion of nematic liquid crystals like 6CHBT and PCH5 in binary mixtures with ionic liquids has shown potential for device development applications due to changes in droplet size and nematic director orientation under electric signals (Srivastava, Singh, Dhar, & Singh, 2015).

Molecular Dynamics and Simulation Studies

Molecular dynamics simulations have been employed to study the isomerization and molecular orientation of liquid crystals formed by azobenzene and (1-cyclohexenyl)phenyldiazene, which is closely related to 1-(trans-4-Pentylcyclohexyl)-4-propylbenzene. These studies help understand the growth process of nematic phases and the effects of isomerization reactions on molecular orientation (Xue, Zhao, Lu, Li, & Li, 2011).

Synthesis and Material Development

The synthesis of related compounds, such as trans-p-pentylcyclohexylbenzylketone, an intermediate in the synthesis of ethane's liquid crystal, highlights the importance of these chemicals in developing new materials with specific properties (Sun Hong-jie, 2005).

Catalytic and Polymerization Applications

The compound and its derivatives have been used in studying catalytic and polymerization reactions. For example, the copolymerization of epoxide with carbon dioxide in the presence of catalysts like diethylzinc and polyhydric phenol is significant for creating polymers with specific characteristics, where related cyclohexene oxides are used (Kuran & Listoś, 1994).

Safety And Hazards

The safety data sheet for a similar compound, 4-(trans-4-Pentylcyclohexyl)phenol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

1-(4-pentylcyclohexyl)-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h9-10,13-14,18,20H,3-8,11-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBBPIPXHBOXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888603, DTXSID701004543
Record name Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Pentylcyclohexyl)-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701004543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(trans-4-Pentylcyclohexyl)-4-propylbenzene

CAS RN

82991-48-8, 84257-59-0
Record name Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082991488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-(trans-4-pentylcyclohexyl)-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Pentylcyclohexyl)-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701004543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-trans-Pentylcyclohexyl)-4-propylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liang, X Zhan, F Li, H Bi, W Fan, S Zhang, MB Li - Chem Catalysis, 2023 - cell.com
Nitrogen-centered radicals are versatile intermediates, and they have been widely explored in organic synthesis. However, the catalytic role of these species has received far less …
Number of citations: 6 www.cell.com

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